molecular formula C19H32O9S B1679205 Hydroxy-PEG7-OTs CAS No. 42749-28-0

Hydroxy-PEG7-OTs

Cat. No. B1679205
CAS RN: 42749-28-0
M. Wt: 436.5 g/mol
InChI Key: WMUDQALOCQRYOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

PEG7-Tos is ideal for use in bioconjugation, drug delivery, and prodrug synthesis, with its functional groups opening up a world of possibilities for innovative research . At one end of the PEG7-Tos molecule is a hydroxyl (OH) group, which is highly reactive and can participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of Hydroxy-PEG7-OTs consists of a polyethylene glycol (PEG) backbone with a tosyl group attached. The InChI representation of its structure is InChI=1S/C19H32O9S/c1-18-2-4-19 (5-3-18)29 (21,22)28-17-16-27-15-14-26-13-12-25-11-10-24-9-8-23-7-6-20/h2-5,20H,6-17H2,1H3 .


Physical And Chemical Properties Analysis

Hydroxy-PEG7-OTs has a molecular weight of 436.5 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . It has a rotatable bond count of 19 . The exact mass is 436.17670377 g/mol and the monoisotopic mass is also 436.17670377 g/mol . The topological polar surface area is 118 Ų .

Scientific Research Applications

On-Demand Drug Delivery and Chemo-photothermal Therapy

Hydroxy-PEG derivatives have been utilized in creating polydopamine nanoparticle-knotted PEG hydrogels for on-demand drug delivery and chemo-photothermal therapy. This smart hydrogel system enables localized and controlled release of anticancer drugs with the potential for combined therapy modalities, exhibiting excellent biocompatibility and effectiveness in tumor suppression (Wang et al., 2017).

Modulating Antibody Pharmacokinetics

Hydroxy-PEGylation, a process of attaching PEG chains to molecules, has shown promise in enhancing the pharmacokinetics of antibodies. This modification improves blood half-life, stability, bioavailability, and reduces immunogenicity of therapeutic proteins, offering a significant advancement in drug delivery and bioconjugation techniques (Chen, Constantinou, & Deonarain, 2011).

Prevention of Post-operative Peritoneal Adhesions

In the development of biodegradable and biocompatible hydrogels, Hydroxy-PEG derivatives facilitated the creation of PEG hydrogels through a thiol-ene "click" reaction. These hydrogels present promising physical barriers for preventing post-operative peritoneal adhesion, demonstrating their potential in surgical applications (Zhu et al., 2014).

Cholesterol Efflux in Niemann-Pick Type C1 Disease

Hydroxy-PEGylated lipid micelles have been identified as effective in promoting cholesterol efflux from lysosomal storage disorder cells, offering a synergistic approach with existing treatments for disorders like Niemann-Pick Type C1. These findings highlight the potential of Hydroxy-PEG derivatives in facilitating novel therapeutic strategies (Brown et al., 2016).

Regenerative Medicine and Tissue Engineering

Hydroxy-PEG hydrogels have been extensively researched for their applications in regenerative medicine and tissue engineering. These hydrogels can be designed to release biomolecules in a controlled manner, acting as scaffolds that support cell growth and differentiation. Their versatility and biocompatibility make them ideal for creating engineered tissues and promoting wound healing (Lin & Anseth, 2009).

Future Directions

PEG-based hydrogels, which would include Hydroxy-PEG7-OTs, show great promise as drug delivery platforms . They have low cytotoxicity, biocompatibility, and remarkable drug-encapsulating capability, combined with excellent circulation stability and tunability of mechanical properties . Future research will likely focus on addressing the limitations of PEG-based hydrogels in cancer therapy for their clinical translation .

properties

IUPAC Name

2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O9S/c1-18-2-4-19(5-3-18)29(21,22)28-17-16-27-15-14-26-13-12-25-11-10-24-9-8-23-7-6-20/h2-5,20H,6-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUDQALOCQRYOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501156116
Record name 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, 1-4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501156116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy-PEG7-OTs

CAS RN

42749-28-0
Record name 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, 1-4-methylbenzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42749-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, 1-4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501156116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

25 g (88.5 mmol) of hexaethyleneglycol was stirred at 0° C. in 200 mL of CH2Cl2, and 14.3 mL of pyridine (177 mmol; 2 eq.) was added to the mixture followed by 17.4 g (88.5 mmol) of tosylchloride. The reaction mixture was stirred at room temperature for 24 hours and partitioned between 400 ml of 1N HCl and 200 ml of CH2Cl2. The organic layer was dried over MgSO4, filtered, and concentrated to provide 31 g of a light yellow oil. Purification by silica gel chromatography (CH2Cl2/MeOH) provided 15.32 g (40%) of 1 as a light yellow oil: 1H NMR (CDCl3) δ2.45 (s, 3H), 3.55-3.75 (m, 22H), 4.15 (t, 2H), 7.35 (d, 2H), 7.80 (d, 2H); HRMS (FAB) calculated for C19H33O9S (M+H): 437.1845. Found: 437.1834.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14.3 mL
Type
reactant
Reaction Step Two
Quantity
17.4 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a chilled (0° C.) solution of hexaethylene glycol (5.41 g, 19.2 mmol) in DCM (191 mL) were added TsCl (4.02 g, 21.1 mmol), Ag2O (6.67 g, 28.8 mmol), and KI (0.64 g, 3.84 mmol). After stirring for 20 min the reaction mixture was filtered through a 4 cm pad of celite and flushed with EtOAc. The resulted filtrate was concentrated under reduced pressure to give a yellow oil. The crude product was purified via silica flash chromatography using 3:2 DCM/Acetone as an eluent, providing 33 (6.24 g, 75%): 1H NMR (300 MHz, CDCl3) δ 7.79 (d, J=8.2 Hz, 2H), 7.33 (d, J=8.2 Hz, 2H), 4.23-4.07 (m, 2H), 3.82-3.51 (m, 22H), 2.55 (d, J=6.0 Hz, 1H), 2.44 (s, 3H).
Quantity
5.41 g
Type
reactant
Reaction Step One
Name
Quantity
191 mL
Type
solvent
Reaction Step One
Name
Quantity
4.02 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ag2O
Quantity
6.67 g
Type
reactant
Reaction Step Two
Name
Yield
75%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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